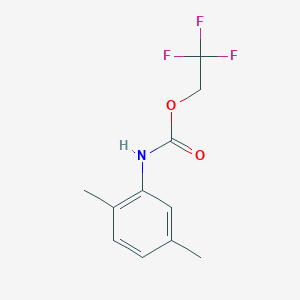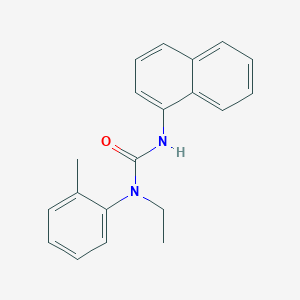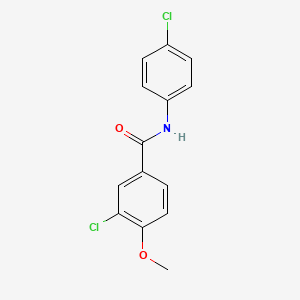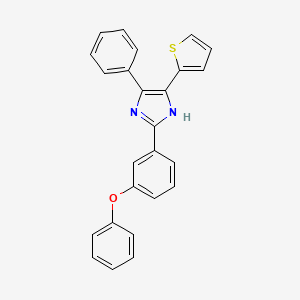
1-(1,1-Dioxido-3-thietanyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-Dioxido-3-thietanyl)piperidine is a chemical compound with the molecular formula C8H15NO2S and a molecular weight of 189.278 g/mol It is a unique compound that features both a piperidine ring and a thietane ring with a sulfone group
Analyse Des Réactions Chimiques
1-(1,1-Dioxido-3-thietanyl)piperidine can undergo various chemical reactions, including:
Oxidation: The sulfone group in the thietane ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the sulfone group, potentially forming a thietane derivative without the sulfone.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(1,1-Dioxido-3-thietanyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its effects and potential therapeutic applications.
Medicine: Although not widely used in clinical settings, it is explored for its potential medicinal properties, including its ability to interact with specific enzymes or receptors.
Industry: In industrial research, it is used to develop new materials or chemicals with specific properties.
Mécanisme D'action
The mechanism of action of 1-(1,1-Dioxido-3-thietanyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfone group in the thietane ring can form strong interactions with specific amino acid residues in enzymes, potentially inhibiting their activity. The piperidine ring can also interact with various receptors, modulating their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
1-(1,1-Dioxido-3-thietanyl)piperidine can be compared with other similar compounds, such as:
1-(2-Methyl-1,1-dioxido-3-thietanyl)piperidine: This compound has a similar structure but with a methyl group on the thietane ring.
1-(1,1-Dioxidotetrahydro-3-thienyl)piperidine: This compound features a tetrahydrothienyl ring instead of a thietane ring.
1,1-Dioxo-4-piperidin-1-yl-tetrahydrothiophen-3-ol: This compound has a tetrahydrothiophen ring with a hydroxyl group.
The uniqueness of this compound lies in its specific combination of a piperidine ring and a thietane ring with a sulfone group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
500578-00-7 |
|---|---|
Formule moléculaire |
C8H15NO2S |
Poids moléculaire |
189.28 g/mol |
Nom IUPAC |
3-piperidin-1-ylthietane 1,1-dioxide |
InChI |
InChI=1S/C8H15NO2S/c10-12(11)6-8(7-12)9-4-2-1-3-5-9/h8H,1-7H2 |
Clé InChI |
UKMNEKXCSBOBLC-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2CS(=O)(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9,9-Dimethyl-7-phenyl-3-oxa-9-azabicyclo[3.3.1]non-6-en-9-ium iodide](/img/structure/B11943267.png)


![Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]-](/img/structure/B11943291.png)


![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(4-morpholinyl)-1-propanamine](/img/structure/B11943302.png)



